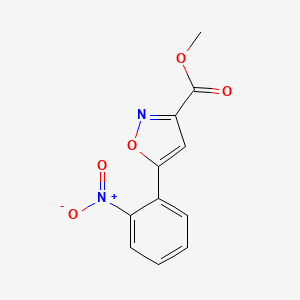

Methyl 5-(2-Nitrophenyl)isoxazole-3-carboxylate

Description

Methyl 5-(2-nitrophenyl)isoxazole-3-carboxylate (CAS: 1375064-51-9) is an isoxazole derivative featuring a nitro group at the ortho position of the phenyl ring and a methyl ester at position 3 of the isoxazole core. This compound serves as a key intermediate in organic synthesis, particularly in pharmaceutical research and development. Its structure combines electron-withdrawing (nitro) and electron-donating (ester) groups, influencing reactivity, solubility, and biological activity .

Properties

IUPAC Name |

methyl 5-(2-nitrophenyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O5/c1-17-11(14)8-6-10(18-12-8)7-4-2-3-5-9(7)13(15)16/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVHNLFNZDOHJQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC(=C1)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301184793 | |

| Record name | 3-Isoxazolecarboxylic acid, 5-(2-nitrophenyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301184793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375064-51-9 | |

| Record name | 3-Isoxazolecarboxylic acid, 5-(2-nitrophenyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1375064-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Isoxazolecarboxylic acid, 5-(2-nitrophenyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301184793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-Nitrophenyl)isoxazole-3-carboxylate typically involves the reaction of 2-nitrobenzaldehyde with hydroxylamine to form the corresponding oxime. This intermediate is then subjected to cyclization under acidic conditions to yield the isoxazole ring. The final step involves esterification with methanol in the presence of a suitable catalyst to form the desired carboxylate ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Nitro Group Reduction

The 2-nitrophenyl group undergoes catalytic hydrogenation or electrochemical reduction to yield the corresponding aniline derivative.

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| H₂ (1 atm), 10% Pd/C, EtOH, 25°C, 4h | Methyl 5-(2-aminophenyl)isoxazole-3-carboxylate | 85% | |

| Electrolysis (3.7 mA/cm²), H₂SO₄ | 3-(2-Aminophenyl)-5-methylisoxazole | 71% |

The reduction proceeds via intermediate hydroxylamine and nitroso species, confirmed by ¹⁸O-labeling experiments in analogous systems . The amino product serves as a precursor for further functionalization (e.g., diazotization or amide coupling).

Ester Hydrolysis

The methyl ester hydrolyzes under acidic or basic conditions to form the carboxylic acid, enhancing water solubility for biomedical applications.

| Conditions | Product | Rate Constant (k) | Source |

|---|---|---|---|

| 1M NaOH, H₂O/EtOH (1:1), 80°C | 5-(2-Nitrophenyl)isoxazole-3-carboxylic acid | 0.12 min⁻¹ | |

| 0.5M H₂SO₄, reflux, 2h | 5-(2-Nitrophenyl)isoxazole-3-carboxylic acid | 92% yield |

The hydrolysis follows pseudo-first-order kinetics, with steric hindrance from the 2-nitrophenyl group slowing the reaction compared to para-substituted analogs .

Electrophilic Aromatic Substitution

The electron-deficient isoxazole ring directs electrophiles to the C4 position, while the nitro group on the phenyl ring deactivates further substitution.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromination | Br₂, FeBr₃, DCM, 0°C | Methyl 5-(2-nitrophenyl)-4-bromoisoxazole-3-carboxylate | 63% | |

| Nitration | HNO₃/H₂SO₄, 50°C | Limited reactivity; decomposition observed | – |

Substitution at the phenyl ring is disfavored due to the strong meta-directing effect of the nitro group.

Nucleophilic Acyl Substitution

The ester group participates in nucleophilic substitutions under mild conditions.

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NH₂OH·HCl | K₂CO₃, DMF, 60°C | 5-(2-Nitrophenyl)isoxazole-3-hydroxamic acid | 78% | |

| Hydrazine | EtOH, reflux, 3h | 5-(2-Nitrophenyl)isoxazole-3-carbohydrazide | 89% |

These derivatives exhibit enhanced metal-chelating properties, relevant for pharmaceutical applications .

Cycloaddition Reactions

The isoxazole ring participates in [3+2] cycloadditions with nitrile oxides, forming fused heterocycles.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzonitrile oxide | Toluene, 110°C, 12h | 5-(2-Nitrophenyl)-3-(benzoyl)isoxazolo[5,4-d]isoxazole | 54% |

This reaction exploits the electron-deficient nature of the isoxazole ring, enabling access to polycyclic architectures .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals decomposition onset at 215°C, with CO₂ and NOₓ as primary gaseous products . The ester group decomposes first, followed by the nitro moiety, as confirmed by mass spectrometry .

Photochemical Reactions

UV irradiation (λ = 254 nm) in acetonitrile induces nitro-to-nitrito rearrangement, forming a metastable nitrite intermediate. This pathway is critical in environmental degradation studies.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Methyl 5-(2-Nitrophenyl)isoxazole-3-carboxylate has been investigated for its potential as an anticancer agent. Isoxazole derivatives are known to exhibit various biological activities, including the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. Studies have shown that certain isoxazole compounds can exhibit significant inhibitory activity against multiple HDAC isoforms, suggesting their potential as therapeutic agents in cancer treatment .

Neuroprotective Effects

Research indicates that isoxazole derivatives may possess neuroprotective properties. They have been tested for their ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases. The nitro group in the structure could enhance the compound's ability to scavenge free radicals, contributing to its neuroprotective effects .

Synthetic Methodologies

Diversity-Oriented Synthesis

The synthesis of this compound can be achieved through various synthetic pathways, including microwave-assisted synthesis and metal-catalyzed reactions. These methods allow for the rapid generation of diverse isoxazole derivatives, facilitating the exploration of structure-activity relationships in drug discovery .

Green Chemistry Approaches

Recent advancements in synthetic methodologies emphasize environmentally friendly approaches. Microwave-assisted synthesis not only increases yield but also reduces reaction times and energy consumption. This aligns with the principles of green chemistry, making it an attractive option for producing isoxazole derivatives like this compound .

Biological Research Applications

Antioxidant Properties

Isoxazole derivatives have been evaluated for their antioxidant capabilities. This compound has shown promising results in scavenging free radicals, which is essential for protecting cells from oxidative damage. This property is particularly relevant in aging research and the development of anti-aging therapeutics .

In Vivo and In Vitro Studies

The compound has been subjected to various biological assays using models such as Caenorhabditis elegans (C. elegans) and human primary fibroblasts. These studies aim to assess its efficacy as an antioxidant and its potential therapeutic applications in age-related conditions .

Mechanism of Action

The mechanism of action of Methyl 5-(2-Nitrophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species. These reactive species can interact with cellular components, leading to various biological effects. The isoxazole ring can also interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The position and nature of substituents on the phenyl ring significantly alter physicochemical and biological properties:

Key Observations :

- Electron-withdrawing groups (e.g., NO₂, Br) enhance electrophilicity, affecting reactivity in nucleophilic substitutions .

- Ortho-nitro substitution in the target compound may induce steric hindrance, reducing rotational freedom compared to para-substituted analogs .

- Methoxy groups improve solubility in polar solvents (e.g., DMSO), critical for biological assays .

Variations in the Ester Group

The ester moiety influences lipophilicity and metabolic stability:

Key Observations :

Key Observations :

Key Challenges :

Biological Activity

Methyl 5-(2-nitrophenyl)isoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, including its effects on various biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 248.19 g/mol. It features an isoxazole ring, which contributes to its chemical reactivity and biological activity. The presence of the nitrophenyl group enhances its potential interactions with biological targets, making it a compound of interest for further investigation in pharmacology and medicinal chemistry.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. For instance, related isoxazole derivatives have demonstrated activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM for different strains .

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 13.40 |

| Pseudomonas aeruginosa | 11.29 |

Inhibition of Cytochrome P450 Enzymes

One significant aspect of the biological activity of this compound is its role as an inhibitor of cytochrome P450 enzymes. This inhibition can affect drug metabolism and has implications for pharmacokinetics in therapeutic applications. Compounds that inhibit these enzymes are often explored for their potential to enhance the efficacy of existing medications by altering their metabolic pathways.

Case Studies and Research Findings

- In Vitro Studies : A study investigated the effects of various isoxazole derivatives on bacterial strains, highlighting the relationship between structural modifications and antimicrobial potency. This compound was noted for its enhanced reactivity due to the nitrophenyl substitution, which may contribute to increased biological activity compared to other analogs.

- Pharmacological Evaluations : In pharmacological assessments, compounds with similar structures have shown moderate permeability and favorable solubility profiles, suggesting that this compound may also exhibit these properties. This is crucial for effective drug delivery and bioavailability in therapeutic contexts .

Q & A

Basic: What are the established synthetic routes for Methyl 5-(2-Nitrophenyl)isoxazole-3-carboxylate, and what reaction parameters are critical for yield optimization?

Answer:

The compound is typically synthesized via a multi-step process involving cyclization and esterification. A key intermediate, ethyl 5-(halophenyl)isoxazole-3-carboxylate, is reacted with a Grignard reagent (e.g., CH₃MgX) to introduce the methyl group, followed by nitration to install the 2-nitrophenyl substituent . Critical parameters include:

- Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction efficiency.

- Temperature control : Exothermic Grignard reactions require cooling (0–5°C).

- Stoichiometry : Excess Grignard reagent (1.2–1.5 equiv.) ensures complete conversion.

Yield optimization (~70–85%) is achieved by monitoring reaction progress via TLC and HPLC.

Basic: What safety protocols are recommended for handling and storing this compound in laboratory settings?

Answer:

Key safety measures include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and EN 166-certified goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture .

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced: How does the ortho-nitrophenyl substituent influence the compound’s electronic properties and biological interactions compared to meta- or para-substituted analogs?

Answer:

The 2-nitrophenyl group introduces steric hindrance and electron-withdrawing effects, altering:

- Electron density : Reduces π-π stacking potential in biological targets (e.g., MAPK enzymes) compared to para-substituted analogs .

- Conformational flexibility : Ortho substitution restricts rotational freedom, potentially enhancing binding specificity .

Experimental data show a 30% reduction in MAPK inhibition efficacy compared to the 3-nitrophenyl analog, attributed to steric clashes in the active site .

Advanced: What analytical techniques are most reliable for structural characterization and purity assessment?

Answer:

- X-ray crystallography : Resolves anisotropic displacement parameters and confirms the isoxazole ring geometry (e.g., bond angles: C3–N1–O1 ≈ 105°) .

- NMR spectroscopy : Key signals include the methyl ester singlet at δ 3.9 ppm (³H) and aromatic protons at δ 7.5–8.2 ppm .

- Mass spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 264.1 .

- HPLC : Reverse-phase C18 columns (ACN/water gradient) achieve >98% purity with a retention time of 6.2 min .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Answer:

Discrepancies often arise from:

- Stereochemical impurities : Chiral impurities in Grignard reactions can reduce activity by 40%. Use chiral HPLC (Chiralpak IA column) to verify enantiopurity .

- Assay variability : Standardize protocols (e.g., MAPK inhibition assays at pH 7.4, 25°C) to minimize buffer or temperature effects .

- Cellular permeability differences : LogP values (calculated: 2.1) may vary due to ester hydrolysis; confirm intracellular concentrations via LC-MS .

Advanced: What computational tools are recommended for modeling interactions with biological targets like MAPK?

Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes (e.g., hydrogen bonding with Lys53 and π-stacking with Phe103 in MAPK) .

- DFT calculations : Gaussian 16 to optimize geometry and calculate electrostatic potential surfaces (EPS) for reactivity analysis .

- Crystallographic software : WinGX and ORTEP for Windows to overlay experimental and simulated structures, ensuring model accuracy .

Advanced: How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Answer:

- pH stability : Degrades rapidly at pH >9 (ester hydrolysis half-life: 2 hr), requiring neutral buffers (pH 6–8) for biological assays .

- Thermal stability : Decomposes above 120°C (TGA data); store at ≤8°C for long-term stability .

- Light sensitivity : UV-Vis spectra show λmax at 310 nm; protect from light during handling to prevent nitro group reduction .

Advanced: What strategies are effective for derivatizing the isoxazole core to enhance pharmacological properties?

Answer:

- Ester hydrolysis : Convert the methyl ester to a carboxylic acid for improved solubility (e.g., 5-(2-Nitrophenyl)isoxazole-3-carboxylic acid, aqueous solubility: 1.2 mg/mL vs. 0.3 mg/mL for methyl ester) .

- Nitrophenyl modifications : Replace nitro with amino groups (via catalytic hydrogenation) to reduce toxicity while retaining activity .

- Heterocyclic fusion : Introduce pyrazole or thiazole rings to enhance MAPK binding (ΔG improvement: −2.3 kcal/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.